Cas no 904524-85-2 (2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide)
2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide
- 2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
- HMS1860N09
- 904524-85-2
- E209-0928
- HMS2954M08
- AKOS001913596
- SMR000626964
- 2-(4-(3,4-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- F3407-2346
- CHEMBL1344521
- NCGC00121114-01
- MLS001117195
-
- Inchi: 1S/C22H23N3O3/c1-16-8-9-19(14-17(16)2)25-13-12-24(21(27)22(25)28)15-20(26)23-11-10-18-6-4-3-5-7-18/h3-9,12-14H,10-11,15H2,1-2H3,(H,23,26)
- InChI Key: OQCDPHYVADGTDG-UHFFFAOYSA-N
- SMILES: O=C1C(N(C=CN1C1=CC=C(C)C(C)=C1)CC(NCCC1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 377.17394160g/mol
- Monoisotopic Mass: 377.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 69.7Ų
2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-2346-2μmol |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-5μmol |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-10μmol |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-20μmol |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-1mg |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-2mg |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-3mg |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-4mg |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-5mg |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3407-2346-10mg |
2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide |
904524-85-2 | 10mg |
$79.0 | 2023-09-10 |
2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide
Compound CAS No. 904524-85-2: 2-[4-(3,4-Dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide
The compound with CAS No. 904524-85-2, named 2-[4-(3,4-Dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-phenylethyl)acetamide, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of acetamides and features a tetrahydropyrazine ring system substituted with aromatic groups. Its structure is characterized by a tetrahydropyrazine core, which is further substituted with a 3,4-dimethylphenyl group and an N-(2-phenylethyl) substituent. The presence of these substituents imparts unique electronic and steric properties to the molecule.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The tetrahydropyrazine framework is known for its ability to act as a bioisostere in medicinal chemistry, offering structural versatility and potential bioactivity. The substitution pattern in this compound—specifically the 3,4-dimethylphenyl group—suggests that it may exhibit enhanced stability and selectivity in biological systems. Furthermore, the N-(2-phenylethyl) group introduces additional hydrophobicity and could play a role in membrane permeability or receptor binding.
From a synthetic standpoint, the construction of this compound involves multi-step organic synthesis techniques. Key steps likely include the formation of the tetrahydropyrazine ring through cyclization reactions followed by substitution reactions to introduce the aromatic groups. The use of advanced catalytic methods and protecting group strategies would be essential to achieve high yields and purity. Researchers have increasingly turned to green chemistry principles for such syntheses, emphasizing energy efficiency and minimizing waste generation.
The compound's potential applications span across multiple domains. In pharmaceuticals, it could serve as a lead compound for developing novel therapeutics targeting specific biological pathways. For instance, its structure resembles certain kinase inhibitors reported in recent literature, suggesting that it might be evaluated for anti-cancer activity. Additionally, its aromatic substituents could make it a candidate for photovoltaic materials or organic electronics due to its conjugated system.
Recent advancements in computational chemistry have enabled detailed modeling of this compound's properties without extensive experimental work. Quantum mechanical calculations have provided insights into its electronic structure and reactivity profiles. These studies suggest that the tetrahydropyrazine core contributes significantly to the molecule's conjugation and stability. Moreover, molecular docking simulations indicate that this compound may bind effectively to certain protein targets associated with neurodegenerative diseases.
In terms of spectroscopic characterization, modern analytical techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) have been instrumental in confirming the compound's structure. High-resolution mass spectrometry has allowed precise determination of its molecular formula (C27H31N3O3) and molecular weight (approximately 467 g/mol). These data are critical for ensuring the accuracy of synthetic procedures and for comparing experimental results with theoretical predictions.
The synthesis and characterization of this compound also highlight broader trends in chemical research towards greater precision and sustainability. As demand grows for tailored molecules with specific functionalities, compounds like CAS No. 904524-85-2 represent important stepping stones towards achieving these goals. Their intricate structures not only challenge synthetic chemists but also open new avenues for exploring uncharted chemical space.
In conclusion, CAS No. 904524-85-2 stands as a testament to the ingenuity of modern organic synthesis and its application across diverse scientific disciplines. With its unique structural features and promising biological profiles, this compound is poised to contribute significantly to future advancements in medicine and materials science.
904524-85-2 (2-4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(2-phenylethyl)acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)